molecular formula C12H13BrO2S B2610607 1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane CAS No. 2411257-96-8

1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane

Cat. No. B2610607
CAS RN: 2411257-96-8
M. Wt: 301.2
InChI Key: TUTOGCZEQIFDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C12H13BrO2S . It has an average mass of 301.199 Da and a monoisotopic mass of 299.981964 Da .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane” consists of a bicyclic pentane ring attached to a sulfonyl group, which is further connected to a 4-methylphenyl group .

Scientific Research Applications

Synthesis and Solvolysis

1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane is a compound that can be related to the broader family of bicyclo[1.1.1]pentanes and their derivatives, which have been the subject of various scientific research applications. For instance, the synthesis and solvolysis of 1-bromobicyclo[1.1.1]pentane have been explored, where it was found to undergo solvolysis faster than t-butyl bromide in aqueous ethanol, yielding 3-methylenecyclobutanol exclusively without detection of products from the capture of the bicyclo[1.1.1]pentyl cation (E. Della & D. Taylor, 1990).

Tricyclo[2.1.0.01,3]pentane Formation

Research has also delved into reactions leading to tricyclo[2.1.0.01,3]pentane, a reaction product in studies involving similar brominated compounds. The reaction of 1,1-dibromo-2,3-bis(chloromethyl)cyclopropane with methyllithium, leading to 1-bromo-2-chloromethylbicyclo[1.1.0]butane and further to tricyclo[2.1.0.01,3]pentane, presents a pathway that involves complex rearrangements and ring closures (Kenneth B. Wiberg et al., 1987).

Strain-Release Reagents

In another dimension of research, sulfone-substituted bicyclo[1.1.0]butanes and housanes, which bear resemblance to the sulfonyl group in 1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane, have been recognized for their utility in organic synthesis. These compounds are prized for their bench stability and high reactivity in strain-releasing processes, making them valuable in the synthesis of complex organic molecules. An efficient one-pot synthesis method for these compounds from readily available methyl sulfones has been developed, showcasing their broad applicability in organic synthesis (M. Jung & V. Lindsay, 2022).

Mechanism of Action

properties

IUPAC Name

1-bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2S/c1-9-2-4-10(5-3-9)16(14,15)12-6-11(13,7-12)8-12/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTOGCZEQIFDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C23CC(C2)(C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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